2-Oxo-2-pyrimidin-5-ylacetic acid
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Overview
Description
2-Oxo-2-pyrimidin-5-ylacetic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-pyrimidin-5-ylacetic acid typically involves the reaction of 2-amino pyrimidine with an appropriate acid. One common method includes reacting 2-amino pyrimidine with the corresponding acid in the presence of EDC.HCl (1.5 equivalents), DMAP (1.5 equivalents), and dichloromethane as the solvent. The reaction is stirred overnight at 50°C to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-pyrimidin-5-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxo-2-pyrimidin-5-ylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its ability to inhibit bacterial growth.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-pyrimidin-5-ylacetic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms. This disruption can prevent the bacteria from coordinating their activities, thereby reducing their ability to cause infections .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-furanacetic acid: Another heterocyclic compound with similar structural features but different reactivity and applications.
Indole-3-acetic acid: A plant hormone with a different ring structure but similar functional groups.
Uniqueness
2-Oxo-2-pyrimidin-5-ylacetic acid is unique due to its pyrimidine ring, which provides distinct chemical properties and reactivity compared to other heterocyclic compounds. Its ability to act as a quorum sensing inhibitor sets it apart from many other compounds in its class .
Properties
Molecular Formula |
C6H4N2O3 |
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Molecular Weight |
152.11 g/mol |
IUPAC Name |
2-oxo-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H4N2O3/c9-5(6(10)11)4-1-7-3-8-2-4/h1-3H,(H,10,11) |
InChI Key |
RNCHAENCNCVKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)C(=O)O |
Origin of Product |
United States |
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